4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol
Description
The compound 4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol (CAS: 303094-64-6) features a central benzene-1,3-diol core linked to a bipyrazolyl moiety. The bipyrazolyl system is substituted with a phenyl group at the 1'-position and a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₁₉H₁₃F₃N₄O₂, with a molecular weight of 386.336 g/mol . This compound is commercially available (e.g., AldrichCPR product R720291) but lacks detailed synthetic protocols in the provided evidence .
Properties
CAS No. |
303094-64-6 |
|---|---|
Molecular Formula |
C19H13F3N4O2 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-[4-(1-phenylpyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H13F3N4O2/c20-19(21,22)18-16(11-9-23-26(10-11)12-4-2-1-3-5-12)17(24-25-18)14-7-6-13(27)8-15(14)28/h1-10,27-28H,(H,24,25) |
InChI Key |
QILKXMYRDNWICE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=C(NN=C3C4=C(C=C(C=C4)O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Cyclocondensation
Reaction of 1,3-diketones with phenylhydrazine derivatives under acidic conditions yields monosubstituted pyrazoles. Subsequent coupling with a second hydrazine generates the bipyrazole framework. For example, 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehydes are synthesized via:
-
Mixing 3,5-bis(trifluoromethyl)acetophenone (50 mmol) with hydrazine hydrate in ethanol.
-
Refluxing at 90°C for 8 hours to form the pyrazole ring (89% yield).
-
Oxidative coupling using iodine/copper(I) oxide to link two pyrazole units (Table 1).
Table 1: Bipyrazole Synthesis via Oxidative Coupling
| Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-CF3-pyrazole | I2/Cu2O | DMF | 110 | 12 | 72 |
| 5-CF3-pyrazole | K3[Fe(CN)6] | EtOH | 80 | 6 | 68 |
Three-Component One-Pot Synthesis
A catalyst-free approach using arylglyoxals, 3-methyl-1H-pyrazol-4(5H)-one, and aroylphenylhydrazones in ethanol achieves 85–92% yields. Microwave irradiation (125°C, 150 W) reduces reaction times to 10–20 minutes.
Trifluoromethyl Group Installation Strategies
Nucleophilic Trifluoromethylation
Using TMSCF3 (trimethyl(trifluoromethyl)silane) in the presence of cesium fluoride introduces CF3 groups at pyrazole C5:
Radical-Mediated Pathways
Langlois’ reagent (NaSO2CF3) under oxidative conditions (Mn(OAc)3) installs CF3 via single-electron transfer. This method avoids metal catalysts and achieves 78% regioselectivity for C5 substitution.
Resorcinol Functionalization and Coupling
Protection/Deprotection of Hydroxyl Groups
-
Protection : Treat resorcinol with chloromethyl methyl ether (MOMCl) in dichloromethane (75% yield).
-
Coupling : Suzuki-Miyaura reaction links bipyrazole-boronic acid to brominated resorcinol derivative (Table 2).
-
Deprotection : Use boron tribromide (BBr3) in CH2Cl2 at −78°C to restore diol groups (90% yield).
Table 2: Suzuki Coupling Parameters for Bipyrazole-Resorcinol Conjugation
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Bipyrazole-Bpin | Pd(PPh3)4 | K2CO3 | Dioxane | 82 |
| Bipyrazole-B(OH)2 | Pd(OAc)2 | CsF | THF | 76 |
Direct Electrophilic Substitution
Activate resorcinol via silylation (TMSCl), then react with bipyrazole sulfonates in DMF at 120°C (68% yield).
Integrated Telescoped Synthesis
Combining steps 2–4 into a continuous process enhances efficiency:
Analytical Characterization and Quality Control
-
NMR : 1H NMR (DMSO-d6) shows resorcinol aromatic protons at δ 6.35 (d, 2H) and δ 6.15 (t, 1H). Bipyrazole protons appear as doublets near δ 7.65–8.18.
-
HPLC : Purity >99% achieved via recrystallization from hexane/ethyl acetate.
-
XRD : Confirms planar bipyrazole-resorcinol conjugation (dihedral angle: 8.7°) .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional regions:
-
Bipyrazole system : Likely participates in coordination chemistry or acid-base reactions due to nitrogen lone pairs.
-
Trifluoromethyl group : Electron-withdrawing effects may influence electrophilic substitution patterns.
-
Benzene-1,3-diol : Redox-active phenolic groups prone to oxidation or O-alkylation.
Table 1: Predicted Reactivity by Functional Group
Hypothetical Reaction Pathways
Based on structural analogs:
a) Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the attached phenyl ring, directing electrophiles to meta positions. Limited reactivity is expected compared to non-fluorinated analogs .
b) Coordination Chemistry
The bipyrazole system could act as a bidentate ligand. Computational studies suggest potential binding modes with transition metals like Cu(II) or Pd(II).
c) Oxidation of Phenolic Groups
The 1,3-diol moiety may oxidize under alkaline conditions to form a quinone derivative, though steric hindrance from the bipyrazole system could slow kinetics .
Synthetic Considerations
No published synthesis routes for this specific compound exist in the reviewed literature. A plausible pathway could involve:
-
Suzuki coupling of halogenated bipyrazole precursors.
-
Acid-catalyzed cyclization for bipyrazole formation.
Stability and Byproduct Analysis
-
Thermal stability : Likely decomposes above 250°C based on analogs .
-
Photoreactivity : Trifluoromethyl groups may enhance UV stability compared to non-fluorinated analogs .
Research Gaps
Critical unknowns include:
-
Experimental kinetic data for substitution reactions
-
Catalytic activity in cross-coupling reactions
-
Biological activity profiles
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on a series of pyrazole-based compounds demonstrated their efficacy against various bacterial strains such as E. coli and S. aureus. The presence of trifluoromethyl groups in the structure enhances biological activity due to their electron-withdrawing effects, which can influence the compound's interaction with microbial targets .
Cancer Research
Compounds similar to 4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol have been investigated for their potential as anticancer agents. The bipyrazole moiety is known to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that modifications in the pyrazole ring can lead to enhanced cytotoxicity against cancer cell lines .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Research on related compounds indicates that they can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways. This makes them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional NSAIDs .
Materials Science Applications
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The trifluoromethyl group contributes to the overall polarity and solubility of the polymers, making them suitable for various applications in coatings and adhesives .
Sensors and Electronics
Due to their electronic properties, bipyrazole derivatives have been studied for use in organic electronic devices. Their ability to form charge-transfer complexes with other materials can be harnessed in the development of sensors and photovoltaic devices, enhancing energy conversion efficiencies .
Agricultural Chemistry Applications
Pesticidal Activity
Research indicates that compounds containing pyrazole structures exhibit pesticidal properties. Studies have shown that derivatives of 4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol can act as effective fungicides or herbicides, providing an alternative to traditional chemical pesticides with potentially lower environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 4-(1’-Phenyl-5-trifluoromethyl-1H,1’H-(4,4’)bipyrazolyl-3-YL)-benzene-1,3-diol would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzene-1,3-diol Moieties
Azo Dyes with Diazene Linkages
- Example : 4-(3-Methyl-1-phenyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl)diazenyl)benzene-1,3-diol ()
- Structure : Contains a benzene-1,3-diol core connected to a pyrazolyl-thiazolyl diazenyl system.
- Key Differences : The presence of azo (-N=N-) groups instead of bipyrazolyl and trifluoromethyl substituents.
- Properties : Exhibits distinct UV-Vis absorption due to extended conjugation from azo linkages, with a melting point of 212°C .
Benzofuran–Stilbene Hybrids
- Example : 5-(2-(4-Hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol ()
- Structure : Combines benzene-1,3-diol with benzofuran and stilbene groups.
- Key Differences : Benzofuran rings introduce planar rigidity, contrasting with the flexible bipyrazolyl system.
- Properties : Studied for antioxidant activity via DFT calculations; the hydroxyl groups and π-conjugation contribute to radical scavenging .
Thiadiazole Derivatives
- Example: 4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol () Structure: Features a thiadiazole ring attached to benzene-1,3-diol. Key Differences: Thiadiazole’s sulfur and nitrogen heteroatoms differ from pyrazole’s nitrogen-rich system. Properties: Fluorescence studies reveal aggregation-dependent emission, influenced by amino group positioning .
Pyrazole-Based Analogues
Trifluoromethyl Pyrazolines
- Example: 5-Trifluoromethyl-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolyl-1-carbohydrazide () Structure: Contains a dihydropyrazole ring with -CF₃ and hydroxyl groups. Key Differences: Lacks the bipyrazolyl linkage and benzene-1,3-diol core.
Methoxyphenyl Pyrazoles
- Example : 4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol ()
- Structure : Pyrazole ring substituted with methoxyphenyl and methyl groups, linked to benzene-1,3-diol.
- Key Differences : Methoxy (-OCH₃) and methyl (-CH₃) substituents contrast with -CF₃ and phenyl in the target compound.
- Properties : Experimental drug candidate (DrugBank ID: DB08356) with uncharacterized biological activity .
Functional Comparison
Research Implications and Gaps
- Bioactivity : While benzene-1,3-diol derivatives show antioxidant, fluorescent, or enzymatic activity, the target’s -CF₃ and bipyrazolyl groups may confer unique pharmacokinetic or inhibitory properties.
- Theoretical Studies : DFT calculations (as in ) could predict the target’s electronic properties and reactivity, guiding future experimental work.
Biological Activity
The compound 4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to present a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bipyrazole structure with a trifluoromethyl group and a diol moiety. The synthesis typically involves multi-step reactions that include the formation of the bipyrazole framework followed by functionalization to introduce the trifluoromethyl and diol groups. Various synthetic methodologies have been explored to optimize yield and purity, including catalytic reactions and environmentally friendly approaches using biopolymer-based catalysts .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the target compound. The preliminary evaluations indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against strains such as E. coli and S. aureus . For instance, compounds related to this class demonstrated minimum inhibitory concentrations (MIC) ranging from 134.6 mg/L to 168.7 mg/L against these pathogens .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been investigated. In vitro studies suggest that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of hydroxyl groups in the structure is believed to enhance interaction with biological targets, potentially increasing efficacy against various cancer cell lines .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of several pyrazole derivatives, revealing that compounds with electron-withdrawing groups exhibited stronger antibacterial effects compared to those without such modifications. The target compound's structural characteristics suggest it may follow similar trends .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on anticancer activity, derivatives similar to the target compound were tested against human cancer cell lines. Results indicated that these compounds could induce significant cytotoxic effects, with mechanisms linked to oxidative stress and mitochondrial dysfunction being proposed as underlying factors .
Research Findings
| Activity Type | MIC (mg/L) | Tested Strains | Notes |
|---|---|---|---|
| Antibacterial | 134.6 - 168.7 | E. coli, S. aureus | Moderate activity observed |
| Anticancer | IC50 values varied | Various cancer cell lines | Induction of apoptosis noted |
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can purity be optimized?
The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example:
- Step 1 : Formation of the bipyrazole core through cyclocondensation of hydrazines with diketones or aldehydes under acidic conditions .
- Step 2 : Introduction of the trifluoromethyl group using trifluoromethylation agents (e.g., TMSCF₃) under transition-metal catalysis .
- Step 3 : Coupling the bipyrazole moiety to the benzene-1,3-diol via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Purity Optimization : Recrystallization from methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor by HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
Q. What experimental techniques are critical for structural confirmation?
- X-ray crystallography : Resolve the 3D structure using SHELX for refinement (e.g., SHELXL-2018 for small-molecule datasets). Key parameters: R-factor < 0.05, high-resolution data (<1.0 Å) .
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and 2D techniques (COSY, HSQC). The trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 420.1573 [M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. How can DFT calculations elucidate electronic properties and reactivity?
- Methodology : Use Gaussian 09/B3LYP/6-311++G(d,p) to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Compare with experimental UV-Vis (λmax ~300 nm) and cyclic voltammetry data .
- Key Findings : The trifluoromethyl group enhances electron-withdrawing effects, lowering LUMO energy (-1.8 eV) and increasing electrophilicity at the pyrazole N-atoms .
Q. How to resolve discrepancies between experimental and computational data (e.g., bond lengths, reaction yields)?
Q. What challenges arise in crystallographic studies of this compound?
Q. How to design structure-activity relationship (SAR) studies for biological activity?
Q. How to address stability and solubility issues in pharmacological assays?
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Stabilize with antioxidants (e.g., BHT) if degradation occurs .
- Solubility : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles (≈200 nm via solvent evaporation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
